molecular formula C12H18N2O B255505 N-benzyl-N-methyl-N'-propylurea

N-benzyl-N-methyl-N'-propylurea

Cat. No.: B255505
M. Wt: 206.28 g/mol
InChI Key: IITDCCPHOJECSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N-methyl-N'-propylurea is a trisubstituted urea derivative characterized by a benzyl group attached to one nitrogen, a methyl group on the same nitrogen, and a propyl group on the adjacent urea nitrogen. Urea derivatives often exhibit tunable physicochemical properties due to variations in substituents, influencing solubility, binding affinity, and intermolecular interactions .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-benzyl-1-methyl-3-propylurea

InChI

InChI=1S/C12H18N2O/c1-3-9-13-12(15)14(2)10-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,13,15)

InChI Key

IITDCCPHOJECSZ-UHFFFAOYSA-N

SMILES

CCCNC(=O)N(C)CC1=CC=CC=C1

Canonical SMILES

CCCNC(=O)N(C)CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Substituent Hydrophobicity : Bulky hydrophobic groups (e.g., cyclohexyl in CPU) enhance binding to hydrophobic enzyme pockets, as seen in sEH inhibition .
  • Electron-Withdrawing Groups : Chlorine or sulfonyl groups (e.g., in Chlorprothixene) improve metabolic stability and target engagement .
  • Spacer Functionality : Propylurea in SQDs facilitates energy transfer via dipole-dipole interactions, whereas propylamine spacers promote electron transfer .

Pharmacological and Material Science Profiles

  • KRN633 vs. N-Benzyl-N-Methyl-N'-Propylurea :
    KRN633’s quinazolinyloxy-phenyl group confers selectivity for VEGFR-2, whereas the benzyl group in the target compound may favor interactions with aromatic receptors (e.g., GPCRs or kinases) .
  • CPU vs.

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